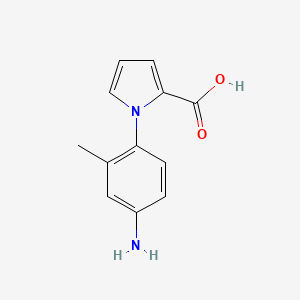

1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties that may be beneficial in treating various diseases, particularly those related to infectious agents and neurological disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structure-Activity Relationship

The structural characteristics of pyrrole derivatives significantly influence their biological activity. The presence of the amino and carboxylic acid functional groups in this compound enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial , anti-inflammatory , and neuroprotective activities. The following subsections detail its biological effects based on recent studies.

Antimicrobial Activity

Studies have shown that pyrrole derivatives can possess potent antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis (Mtb).

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target |

|---|---|---|---|

| This compound | < 0.016 | > 64 | MmpL3 |

This data suggests that the compound has a low minimum inhibitory concentration (MIC), indicating high potency against Mtb with low cytotoxicity, making it a promising candidate for further development as an anti-TB agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that pyrrole derivatives can modulate neurotransmitter systems, particularly through interactions with norepinephrine and serotonin receptors.

In a study focusing on receptor regulation, it was found that derivatives of pyrrole could inhibit norepinephrine reuptake and exhibit selective binding to serotonin receptors. This suggests potential applications in treating mood disorders and other neurological conditions .

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in various biological contexts:

- Tuberculosis Treatment : A study evaluated the effectiveness of various pyrrole derivatives against drug-resistant strains of Mtb. The findings indicated that compounds with structural similarities to this compound showed enhanced efficacy compared to standard treatments like isoniazid .

- Neuropharmacology : In another study, pyrrole derivatives were tested for their ability to modulate cannabinoid receptors, showing promising results as potential therapeutic agents for pain management and neuroprotection .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in pathogen survival, such as those related to mycolic acid biosynthesis in Mtb.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing mood and cognitive functions.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, as antitumor agents. For instance, compounds with similar structures have been synthesized and evaluated for their inhibitory effects on cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited promising activity against various human carcinoma cell lines, with some showing IC50 values as low as 0.065 µmol/L against A-549 cells .

Antibacterial Properties

Pyrrole derivatives are known for their antibacterial properties. Research indicates that compounds related to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, studies have shown that pyrrole derivatives can act as effective inhibitors of DNA gyrase, a target for antibacterial drugs, thus providing a mechanism for their antibacterial action .

Case Study: Antimicrobial Activity

A study focusing on pyrrole derivatives found that certain compounds demonstrated significant antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrole ring could enhance efficacy against these pathogens .

Polymer Synthesis

This compound has been utilized in the synthesis of conducting polymers. These polymers exhibit unique electrical properties, making them suitable for applications in organic electronics, sensors, and energy storage devices. The incorporation of this compound into polymer matrices enhances conductivity and stability .

Case Study: Conductive Polymers

Research has demonstrated that incorporating pyrrole derivatives into polymer systems can significantly improve their conductivity. For instance, a study reported on the synthesis of polypyrrole composites using this compound as a monomer. The resulting materials showed enhanced electrochemical properties suitable for use in supercapacitors .

Analytical Applications

The compound is also employed in analytical chemistry for developing sensitive detection methods. Its ability to form complexes with metal ions makes it useful in sensor technology, particularly for detecting heavy metals in environmental samples .

Data Table: Applications Overview

Propriétés

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBYLHXGULTRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.